3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220028-91-0
VCID: VC2845528
InChI: InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H
SMILES: C1CNCC1COCC2=CC=CC=C2Cl.Cl
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol

3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

CAS No.: 1220028-91-0

Cat. No.: VC2845528

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride - 1220028-91-0

Specification

CAS No. 1220028-91-0
Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
IUPAC Name 3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H
Standard InChI Key NPNOVFURRHTGCO-UHFFFAOYSA-N
SMILES C1CNCC1COCC2=CC=CC=C2Cl.Cl
Canonical SMILES C1CNCC1COCC2=CC=CC=C2Cl.Cl

Introduction

Chemical Identity and Basic Properties

3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chlorobenzyl-substituted pyrrolidine derivative with significant potential in pharmaceutical research. The compound features a pyrrolidine ring with a chlorobenzyl ether moiety at the 3-position and exists as the hydrochloride salt.

Chemical Identifiers

The compound can be identified through various systematic naming conventions and registry numbers as presented in Table 1.

ParameterValue
CAS Number1220028-91-0
Molecular FormulaC12H17Cl2NO
Molecular Weight262.17 g/mol
IUPAC Name3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChIInChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H
Standard InChIKeyNPNOVFURRHTGCO-UHFFFAOYSA-N
SMILESC1CNCC1COCC2=CC=CC=C2Cl.Cl
Canonical SMILESC1CNCC1COCC2=CC=CC=C2Cl.Cl
PubChem Compound ID56829906

Table 1: Chemical Identifiers of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Structural Characteristics

Molecular Structure

The molecular structure of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride consists of several key components:

  • A pyrrolidine ring (5-membered nitrogen heterocycle)

  • A methyl linker at the 3-position of the pyrrolidine ring

  • An oxygen atom creating an ether linkage

  • A 2-chlorobenzyl group attached to the ether oxygen

  • A hydrochloride salt forming an ionic bond with the pyrrolidine nitrogen

The structure contains two chlorine atoms - one as part of the 2-chlorobenzyl group and another as the counterion in the hydrochloride salt.

Structural Comparison with Related Compounds

Several structurally related compounds have been documented in chemical databases and literature, allowing for comparative analysis of their properties and potential applications.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride1220028-91-0C12H17Cl2NO262.17 g/molReference compound
3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride1219980-03-6C12H17Cl2NO262.18 g/molChlorine at 3-position of benzyl group
3-(((4-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride1220037-01-3C13H19Cl2NO276.20 g/molChlorine at 4-position of benzyl group
3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride1219949-10-6C13H20ClNO241.76 g/molMethyl instead of chlorine on benzyl group
3-(((2,4-Dichlorobenzyl)oxy)methyl)pyrrolidine hydrochloride1219967-75-5C12H16Cl3NO296.62 g/molAdditional chlorine at 4-position of benzyl group

Table 2: Comparison of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride with Structurally Related Compounds

Physical and Chemical Properties

The physical and chemical properties of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride determine its behavior in various conditions and its potential applications in research and synthesis.

Chemical Properties

As a pyrrolidine derivative, this compound exhibits chemical properties characteristic of secondary amines (in its free base form) and demonstrates reactivity patterns typical of benzyl ethers. Key chemical properties include:

  • Basicity: The pyrrolidine nitrogen is moderately basic, with typical pyrrolidine structures having pKa values around 11

  • Nucleophilicity: The nitrogen atom acts as a nucleophile in various reactions

  • Stability: The benzyl ether linkage is stable under neutral conditions but can undergo cleavage under strongly acidic or basic conditions

Applications in Research and Development

Pharmaceutical Research

Pyrrolidine derivatives, including 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride, have significant potential in pharmaceutical research based on the general properties of this structural class.

The pyrrolidine ring is a common structural motif in medicinal chemistry due to its favorable physicochemical properties and conformational characteristics. Research indicates that pyrrolidine derivatives demonstrate various biological activities, including:

  • Enzyme inhibition: Pyrrolidine derivatives can act as inhibitors of various enzymes

  • Receptor modulation: Some pyrrolidine compounds demonstrate activity at neuroreceptors

  • Building blocks: Used in the synthesis of more complex bioactive molecules

Chemical Research

The compound may serve as:

  • An intermediate in synthetic organic chemistry

  • A model compound for studying reaction mechanisms

  • A reference standard for analytical techniques

Analytical Methods for Characterization

Several analytical techniques are commonly employed for the characterization and quality control of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride and similar compounds.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR can identify proton environments in the molecule

    • 13C NMR provides information about carbon environments

    • Standard solvent systems typically include deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6)

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as C-O-C ether stretching (~1100-1200 cm-1)

    • N-H stretching vibrations from the pyrrolidine moiety

    • Can be performed using KBr pellet method or ATR technique

  • Mass Spectrometry:

    • LC-MS or GC-MS for molecular weight confirmation

    • Fragmentation patterns can help confirm structural features

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for purity determination

    • Typically performed using C18 reversed-phase columns

    • UV detection at appropriate wavelengths based on chromophores present

  • Thin-Layer Chromatography (TLC):

    • Rapid method for reaction monitoring and purity assessment

    • Common solvent systems include combinations of dichloromethane, methanol, and ammonia

Research Significance and Future Directions

Future Research Directions

Several potential avenues for future research with this compound include:

  • Structure-activity relationship (SAR) studies comparing various chlorobenzyl-substituted pyrrolidines

  • Investigation of receptor binding properties and potential pharmacological activities

  • Development of more efficient synthetic routes and scale-up processes

  • Exploration as a building block for more complex molecular architectures

Challenges and Opportunities

The development and application of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride face several challenges:

  • Limited published data on biological activity specific to this compound

  • Need for efficient synthetic routes and purification methods

  • Potential safety concerns requiring thorough toxicological assessment

These challenges present opportunities for researchers to:

  • Conduct comprehensive biological screening

  • Develop improved synthetic methodologies

  • Establish detailed safety profiles for research and potential applications

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